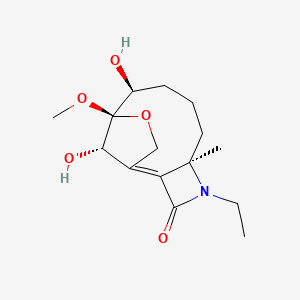

Phyllostictine B

説明

Structure

3D Structure

特性

分子式 |

C15H23NO5 |

|---|---|

分子量 |

297.35 g/mol |

IUPAC名 |

(1E,5R,9S,10S,13S)-4-ethyl-9,13-dihydroxy-10-methoxy-5-methyl-11-oxa-4-azatricyclo[8.2.1.02,5]tridec-1-en-3-one |

InChI |

InChI=1S/C15H23NO5/c1-4-16-13(19)11-9-8-21-15(20-3,12(9)18)10(17)6-5-7-14(11,16)2/h10,12,17-18H,4-8H2,1-3H3/b11-9-/t10-,12-,14+,15-/m0/s1 |

InChIキー |

RQRYYNCRMSFECR-VKKPVAOGSA-N |

異性体SMILES |

CCN1C(=O)/C/2=C/3\CO[C@]([C@H]3O)([C@H](CCC[C@]21C)O)OC |

正規SMILES |

CCN1C(=O)C2=C3COC(C3O)(C(CCCC21C)O)OC |

同義語 |

phyllostictine B |

製品の起源 |

United States |

Origin and Isolation of Phyllostictine B

Extraction and Initial Purification Strategies from Fungal Cultures

Phyllostictine B is a natural product synthesized by the filamentous fungus Phyllosticta cirsii. acs.orgresearchgate.netrsc.org This fungus is recognized as a pathogen of the Canada thistle (Cirsium arvense). acs.org The isolation of this compound for research and potential applications necessitates laboratory cultivation of the fungus, followed by systematic extraction and purification of the culture filtrate where the compound is secreted. It is noteworthy that research has revealed this compound to be spectroscopically identical to Phaeosphaeride A, a compound isolated from an endophytic fungus of the genus Phaeosphaeria. rsc.orgmdpi.com

The production of this compound begins with the fermentation of P. cirsii in a suitable liquid nutrient medium. Various media and cultural conditions have been explored to optimize the yield of phyllostictines. researchgate.net Commonly used media include potato dextrose broth (PDB) and M-1-D medium. redalyc.orgcnr.it The fungus is typically cultured for a period ranging from two to several weeks to ensure sufficient production of the secondary metabolites. researchgate.netcnr.it

Following the incubation period, the first step in the isolation process is the separation of the fungal biomass (mycelia) from the liquid culture broth by filtration. redalyc.orgcnr.it Since this compound is an extracellular metabolite, it is found within the culture filtrate.

The extraction of this compound from the aqueous filtrate is achieved using liquid-liquid extraction with an appropriate organic solvent. Ethyl acetate (B1210297) is a commonly reported solvent for this purpose. researchgate.netredalyc.org The culture filtrate is partitioned against the solvent, which selectively dissolves the organic compounds, including this compound. This process is typically repeated multiple times to ensure a comprehensive extraction. The resulting organic layers are then combined. cnr.it

The combined organic extract, containing a mixture of metabolites, is then concentrated under reduced pressure to yield a crude extract. cnr.it This crude material requires further purification to isolate this compound. High-Performance Liquid Chromatography (HPLC) is a key technique employed for this purification, allowing for the separation of individual compounds from the complex mixture based on their physicochemical properties. cnr.it This bioassay-guided fractionation is monitored to isolate the pure compound. researchgate.net

The tables below summarize the typical conditions and materials used in the extraction and initial purification of this compound from fungal cultures.

Table 1: Fungal Culture and Growth Conditions

| Parameter | Description | Source(s) |

|---|---|---|

| Producing Organism | Phyllosticta cirsii | acs.orgresearchgate.netacs.org |

| Culture Medium | Potato Dextrose Broth (PDB), M-1-D Medium | researchgate.netredalyc.orgcnr.it |

| Incubation Period | 2 to 7 weeks | researchgate.netcnr.it |

| Culture Type | Liquid shake culture | redalyc.org |

Table 2: Extraction and Purification Overview

| Step | Method/Solvent | Purpose | Source(s) |

|---|---|---|---|

| Separation | Filtration | To separate fungal mycelia from the liquid culture filtrate. | redalyc.orgcnr.it |

| Extraction | Liquid-liquid extraction with Ethyl Acetate | To transfer this compound from the aqueous filtrate to an organic solvent. | researchgate.netredalyc.org |

| Concentration | Evaporation under reduced pressure | To remove the solvent and obtain a crude extract. | cnr.it |

| Purification | High-Performance Liquid Chromatography (HPLC) | To isolate pure this compound from the crude extract. | cnr.it |

Structural Elucidation and Stereochemical Assignment of Phyllostictine B

Spectroscopic and Diffraction Methodologies for Definitive Structure Determination

The definitive confirmation of the revised bicyclic 3-methylene tetramic acid structure for Phyllostictine B was achieved through a combination of modern analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in the structural revision of this compound. researchgate.net Detailed 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR experiments on the natural product allowed for the complete assignment of proton and carbon signals. acs.orgunina.itrsc.org These analyses were inconsistent with the initially proposed oxazatricycloalkenone structure but perfectly matched the bicyclic 3-methylene tetramic acid framework of phaeosphaeride A. acs.org The correlation of NMR data from this compound with that of authenticated phaeosphaeride A provided conclusive evidence for their identity. rsc.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for the Bicyclic Tetramic Acid Core in this compound (as Phaeosphaeride A) in DMSO-d₆ (Note: Data is representative of the core structure and may be based on the closely related and structurally verified Phyllostictine A and Phaeosphaeride A analogs)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 2 | 168.5 | - |

| 3 | 104.2 | - |

| 4 | 195.1 | - |

| 5 | 170.8 | - |

| 6 | 77.1 | 4.45 (d, 5.5) |

| 7 | 73.8 | 3.75 (dd, 8.5, 5.5) |

| 8 | 35.1 | 2.15 (m) |

| 9 | 29.5 | 1.30 (m) |

| 10 | 14.1 | 0.85 (t, 7.0) |

| 11 | 163.5 | - |

| 12 | 84.9 | 4.95 (s), 4.89 (s) |

| 13 | 61.2 | 3.80 (s) |

Data compiled from analogous structures reported in literature. rsc.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing critical information about a molecule's weight and elemental composition. nasa.gov For this compound, high-resolution mass spectrometry (HRMS) was crucial in determining its exact molecular formula. rsc.org The obtained formula was consistent with the revised bicyclic tetramic acid structure and not the initially proposed oxazatricycloalkenone. acs.orgcore.ac.uk LCMS (Liquid Chromatography-Mass Spectrometry) systems were used to analyze and purify the compound, with the mass detector confirming the molecular weight in real-time. acs.org

While NMR and MS can define the connectivity of a molecule, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure and absolute stereochemistry in the solid state. wikipedia.org The stereochemical configuration of this compound was definitively assigned because its identical counterpart, phaeosphaeride A, had its structure solved by X-ray diffraction. rsc.orgnih.govresearchgate.net Furthermore, the total synthesis of a related compound, ent-phaeosphaeride A, and subsequent X-ray crystallographic analysis of a synthetic intermediate, provided absolute confirmation of the stereochemistry for this class of molecules. rsc.orgnih.gov This powerful technique leaves no doubt about the spatial arrangement of the atoms, solidifying the revised structural assignment for this compound. researchgate.net

Table 2: Representative Single Crystal X-ray Diffraction Data for a Structurally Related Synthetic Intermediate (Note: This data confirms the stereochemical assignment for the core ring system)

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 9.7222(3) |

| b (Å) | 7.91107(17) |

| c (Å) | 11.6743(3) |

| β (°) | 102.086(3) |

| Volume (ų) | 878.00(4) |

| Z | 4 |

| Temperature (K) | 150(2) |

| Dcalc (g cm⁻³) | 1.310 |

Data from a key synthetic intermediate confirming the absolute configuration of the phyllostictine/phaeosphaeride family. rsc.org

Comparative Spectroscopic Analysis with Analogous Natural Products (e.g., Phaeosphaeride A)

A pivotal moment in the structural elucidation of this compound came from the comparative analysis of its spectroscopic data with that of a known natural product, Phaeosphaeride A. Researchers recognized that this compound is spectroscopically identical to Phaeosphaeride A, a compound previously isolated from an endophytic fungus. nih.govrsc.orgresearchgate.net This realization was crucial, as the stereochemical configuration of Phaeosphaeride A had already been unequivocally established through methods including the total synthesis of its enantiomer (ent-phaeosphaeride A) and single-crystal X-ray diffraction analysis. nih.govrsc.orgresearchgate.net

This spectroscopic identity allowed for the direct assignment of the relative and absolute configuration of this compound. nih.govrsc.org The core structure was revised from a proposed oxazatricycloalkenone framework to a bicyclic 3-methylene tetramic acid. nih.govacs.orgacs.orgnih.gov The excellent agreement between the ¹H and ¹³C NMR spectral data of the phyllostictines and Phaeosphaeride A was a key piece of evidence supporting this structural revision. nih.gov

The following table provides a comparison of the reported NMR data for Phyllostictine A (a close analogue) and ent-Phaeosphaeride A, illustrating the spectroscopic similarity that was foundational to the structural correction of the phyllostictine family, including this compound.

| Atom | Natural Phyllostictine A (in d6-DMSO) | Synthetic Phyllostictine A (in d6-DMSO) | ent-Phaeosphaeride A (in d6-DMSO) | ||

|---|---|---|---|---|---|

| δC/ppm | δH/ppm | δC/ppm | δH/ppm | δC/ppm | δH/ppm |

Data adapted from Riemer et al., 2018. Note: this compound is spectroscopically identical to Phaeosphaeride A; the table shows data for the closely related Phyllostictine A to demonstrate the structural analogy and data congruence that led to the revision. nih.gov

Advanced Computational Approaches in Natural Product Structural Revision

The structural revision of the phyllostictine family of natural products exemplifies the increasing importance of advanced computational methods in modern chemical research. nih.gov The initial structural hypothesis for these compounds, an oxazatricycloalkenone framework, was ultimately overturned in favor of a bicyclic 3-methylene tetramic acid structure. acs.orgnih.gov This correction was facilitated by a combination of biosynthetic investigations and detailed spectroscopic analysis, which were likely supported by computational tools.

While the specific computational workflows for this compound are not exhaustively detailed in primary literature, the revision of related complex natural products often relies on such methods. nih.gov For instance, computer-assisted structure elucidation (CASE) programs, such as ACD/Structure Elucidator, have been used to confirm revised structures by analyzing spectroscopic data. acs.org These computational systems can systematically evaluate all possible structures that are consistent with experimental 2D NMR data, providing a powerful, unbiased approach to structure verification.

The general workflow for using computational chemistry in structural revision involves several key steps:

Prediction of Spectroscopic Data: Quantum chemical methods, particularly density functional theory (DFT), are used to calculate NMR chemical shifts (¹H and ¹³C) for a proposed structure. nih.gov

Comparison with Experimental Data: The computationally predicted spectra are then compared with the experimentally obtained spectra. A strong correlation provides significant support for the proposed structure, while a poor match indicates a likely misassignment. nih.gov

Analysis of Chiroptical Properties: For stereochemically complex molecules, computational methods can predict chiroptical properties like electronic circular dichroism (ECD) or optical rotation. nih.gov Comparing these calculated values with experimental measurements is a powerful tool for assigning the absolute configuration of chiral centers.

The application of these computational tools has become more accessible due to advances in software and computing power, making them indispensable for confirming or revising the structures of novel and known natural products. nih.govmdpi.com

Biosynthetic Pathways of Phyllostictine B

Uncovering the Genetic Blueprint: Biosynthetic Gene Clusters (BGCs)

The journey to elucidating the biosynthesis of Phyllostictine B begins at the genetic level with the identification and characterization of its biosynthetic gene cluster (BGC).

Genome Sequencing of Phyllosticta cirsii and BGC Discovery

The advent of whole-genome sequencing has revolutionized the study of natural product biosynthesis. By sequencing the genome of Phyllosticta cirsii, the fungal producer of the phyllostictines, researchers were able to identify a specific gene cluster responsible for their production. acs.orgacs.orgnih.gov This cluster, designated the 'phy' BGC, contains all the necessary genetic information for the synthesis of the phyllostictine molecular framework. u-tokyo.ac.jpsecondarymetabolites.org The discovery of this BGC was a critical first step, providing a roadmap for understanding the step-by-step assembly of these complex molecules. researchgate.netresearchgate.net

The 'phy' BGC is a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) cluster. u-tokyo.ac.jpsecondarymetabolites.org This hybrid nature indicates that the biosynthesis of phyllostictines involves the condensation of both amino acid and polyketide-derived precursors.

Validating the Link: Targeted Gene Knockout Experiments

With the putative BGC in hand, the next crucial step was to experimentally validate its role in phyllostictine production. This was achieved through targeted gene knockout experiments. acs.orgacs.orgnih.gov By systematically deleting specific genes within the 'phy' cluster and observing the resulting changes in the fungus's metabolic profile, researchers could directly link individual genes to specific biosynthetic steps. researchgate.netresearchgate.net

These knockout experiments confirmed the involvement of the 'phy' BGC in phyllostictine biosynthesis and, in some cases, led to the accumulation of biosynthetic intermediates. acs.orgacs.orgnih.gov This provided direct evidence for the function of the knocked-out gene and helped to piece together the biosynthetic puzzle.

Tracing the Building Blocks: Precursor Incorporation Studies

Identifying the BGC provides the genetic basis, but understanding the chemical origins of the atoms within the this compound molecule requires different techniques. Precursor incorporation studies, often using isotopically labeled compounds, are instrumental in this regard.

From Polyketides and Amino Acids: The Origins of Phyllostictine A

While specific studies on this compound are intertwined with its close analog, Phyllostictine A, research has shown that Phyllostictine A is derived from a hexaketide and the amino acid alanine (B10760859). rsc.orgrsc.org This finding is consistent with the hybrid PKS-NRPS nature of the 'phy' BGC. The polyketide portion forms the backbone of the molecule, while alanine is incorporated to form the tetramic acid moiety. Given the structural similarity, it is understood that this compound shares a common biosynthetic origin, differing in the length of the polyketide chain. acs.org In fact, further investigation revealed that this compound is identical to the known compound phaeosphaeride A, which is derived from a pentaketide. acs.org

The Power of Isotopes: Labeling Experiments in Biosynthesis

Isotopic labeling is a powerful tool for delineating biosynthetic pathways. mdpi.comnih.govnih.gov By feeding the producing organism with precursors enriched with stable isotopes (e.g., ¹³C or ¹⁵N), scientists can track the incorporation of these labeled atoms into the final natural product. nih.govbiorxiv.org

In the context of phyllostictine biosynthesis, labeling studies have been crucial in confirming the polyketide and amino acid origins. rsc.orgrsc.org Analysis of the resulting labeled phyllostictines by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) allows for the precise mapping of how the precursor molecules are assembled into the final structure.

The Molecular Architects: Enzymatic Mechanisms in Phyllostictine Biosynthesis

The 'phy' BGC encodes a suite of enzymes that act in a coordinated fashion to construct the phyllostictine scaffold. While the precise mechanisms of all enzymes in the pathway are still under investigation, key enzymatic functions have been proposed based on bioinformatic analysis of the gene cluster and comparison to other known biosynthetic systems.

The biosynthesis is initiated by a Polyketide Synthase (PKS) that assembles a polyketide chain from acetate (B1210297) and malonate units. This is followed by the action of a Non-Ribosomal Peptide Synthetase (NRPS) which activates and incorporates an amino acid, leading to the formation of a tetramic acid ring system. Subsequent tailoring enzymes, such as oxidoreductases and methyltransferases, are then responsible for the final structural modifications that yield this compound.

Proposed Roles of Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS)

The backbone of this compound is assembled by a hybrid PKS-NRPS enzyme, PhyS. This large, multidomain protein combines functionalities from both polyketide and non-ribosomal peptide synthesis to create a hybrid intermediate. The PKS portion of PhyS is responsible for the iterative condensation of acyl-CoA units to build a polyketide chain. Concurrently, the NRPS module activates and incorporates an amino acid, which is then fused to the polyketide chain.

A crucial component in this initial phase is a trans-acting enoyl reductase (ER) encoded by the gene phyL4. This enzyme is proposed to act in concert with the PKS module of PhyS to selectively reduce specific double bonds during the elongation of the polyketide chain, a key step in determining the final structure of the carbon skeleton.

The domain organization within the PKS-NRPS hybrid enzyme dictates the precise sequence of events. The PKS module contains domains such as the acyltransferase (AT) for selecting the extender units (likely malonyl-CoA), and the ketosynthase (KS) for catalyzing the carbon-carbon bond-forming Claisen condensation reactions. The NRPS module includes an adenylation (A) domain, which selects and activates a specific amino acid (proposed to be alanine), and a peptidyl carrier protein (PCP) domain that holds the activated amino acid. A condensation (C) domain then catalyzes the formation of the amide bond between the completed polyketide chain and the amino acid.

Investigation of Key Enzymatic Transformations

Following the assembly of the linear polyketide-amino acid intermediate on the PhyS enzyme, a series of critical enzymatic transformations occur to yield the final structure of this compound.

Tetramic Acid Core Formation: The formation of the characteristic tetramic acid ring is a crucial cyclization and release step. This transformation is catalyzed by a specialized domain at the C-terminus of the PhyS enzyme, identified as a Dieckmann cyclase (DKC) domain. This domain facilitates an intramolecular Claisen-type condensation, where the nucleophilic α-carbon of the polyketide chain attacks the carbonyl group of the amino acid residue. This reaction results in the formation of the five-membered tetramic acid ring and the release of the intermediate from the enzyme.

Exo-Methylene Formation: The presence of an exo-methylene group is a key structural feature of this compound. While the precise enzymatic mechanism for its formation in the phy pathway has not been definitively elucidated, studies of analogous biosynthetic pathways for similar tetramic acid-containing natural products suggest the involvement of specific tailoring enzymes. In the biosynthesis of pyranonigrin, for instance, a protease homologue has been implicated in the formation of an exo-methylene group through the dehydration of a serine residue. It is hypothesized that a similar enzymatic activity, likely from one of the uncharacterized enzymes within the phy gene cluster, is responsible for this transformation in the biosynthesis of this compound. This step likely occurs after the formation of the tetramic acid core.

Subsequent tailoring steps, including reduction of a carbonyl group by the enzyme PhyL5, followed by N-hydroxylation and O-methylation catalyzed by PhyL6 (a cytochrome P450) and PhyL7 (a methyltransferase) respectively, complete the biosynthesis of this compound.

Biological Activities and Mechanistic Investigations of Phyllostictine B

Phytotoxicological Evaluation

The investigation into the phytotoxic properties of Phyllostictine B is crucial for understanding its ecological significance and potential applications in agriculture.

This compound is produced by the fungus Phyllosticta cirsii, a pathogen of the noxious perennial weed Cirsium arvense, commonly known as Canada thistle. semanticscholar.org The production of phytotoxic metabolites by plant pathogens is a key mechanism in disease development, and this compound, along with its congeners, is considered to be a phytotoxin involved in the interaction between P. cirsii and its host plant. These compounds are thought to contribute to the disease symptoms observed on infected plants, thereby playing a role in the pathogenicity of the fungus.

Studies have been conducted to compare the phytotoxic effects of this compound with its related compounds, primarily Phyllostictine A, C, and D. In a leaf-puncture assay on the host plant, Cirsium arvense, the phytotoxic activity of the four compounds was evaluated. The results indicated a variation in activity among the different phyllostictines. Phyllostictine A was found to be highly toxic. In comparison, the phytotoxicity of this compound was observed to be decreased. researchgate.net A similar decrease in phytotoxicity was also noted for Phyllostictine D, while Phyllostictine C was found to have lost its phytotoxic activity in this assay. researchgate.net This suggests that specific structural features of the phyllostictine molecule are critical for its phytotoxic effects.

Table 1: Comparative Phytotoxicity of Phyllostictines on Cirsium arvense (Leaf-Puncture Assay)

| Compound | Phytotoxic Activity Level |

|---|---|

| Phyllostictine A | High |

| This compound | Decreased |

| Phyllostictine C | Lost |

| Phyllostictine D | Decreased |

The phytotoxic nature of this compound and its congeners has led to the consideration of their potential use in the development of natural bioherbicides. semanticscholar.org The demand for environmentally friendly weed management strategies has driven research into naturally occurring compounds with herbicidal properties. The demonstrated toxicity of phyllostictines towards Cirsium arvense, a significant agricultural weed, positions them as potential candidates for bioherbicide development. However, much of the focus in this area has been on Phyllostictine A, which exhibits the highest phytotoxicity among the group. semanticscholar.orgresearchgate.net Further research would be necessary to fully evaluate the specific potential of this compound as a standalone bioherbicidal agent.

Other Biological Activity Assessments in In Vitro Systems

Beyond its effects on plants, the biological activity of this compound has been explored in other cellular systems.

The growth-inhibitory effects of this compound have been assessed in vitro on a panel of five human cancer cell lines. In a comparative study with its congeners, this compound demonstrated a lower growth-inhibitory activity than Phyllostictine A. nih.gov A similar lower level of activity was also observed for Phyllostictine D. In contrast, Phyllostictine C exhibited a growth-inhibitory activity that was almost equal to that of Phyllostictine A. nih.gov These findings contribute to a preliminary understanding of the structure-activity relationships of the phyllostictine class of compounds in non-plant cellular models.

Table 2: Comparative In Vitro Growth-Inhibitory Activity of Phyllostictines on Five Human Cancer Cell Lines

| Compound | Relative Growth-Inhibitory Activity Compared to Phyllostictine A |

|---|---|

| This compound | Lower |

| Phyllostictine C | Almost Equal |

| Phyllostictine D | Lower |

Investigations into the antimicrobial and antifungal properties of the phyllostictine family of compounds have been limited. Studies on Phyllostictine A have indicated that it possesses no antifungal activity. researchgate.net However, the same research noted that Phyllostictine A does exhibit some antibiotic activity, specifically against Gram-positive bacteria. researchgate.net There is currently a lack of specific data available in the scientific literature regarding the antimicrobial and antifungal activities of this compound. Therefore, its spectrum of activity against various bacterial and fungal strains remains to be determined.

Zootoxicological Studies in Non-Mammalian Organisms (e.g., Ciliates, Brine Shrimp)

Data regarding the zootoxicological effects of this compound on non-mammalian organisms such as ciliates and brine shrimp are not extensively documented in the available scientific literature. While the brine shrimp lethality assay is a common preliminary screen for toxicity of natural products, specific studies detailing the impact of this compound on these organisms have not been reported. nih.govnih.govresearchgate.net The primary focus of research on phyllostictines has been their phytotoxic effects. nih.govresearchgate.net

Mechanistic Studies of Biological Action

The precise cellular targets and biochemical pathways affected by this compound are still under investigation. However, insights can be drawn from studies on the closely related compound, Phyllostictine A. The chemical structure of phyllostictines, featuring a reactive exocyclic methylene (B1212753) group, suggests a potential for interaction with cellular nucleophiles, such as the sulfhydryl group of glutathione (B108866) (GSH). nih.govnih.govresearchgate.net Covalent modification of GSH and proteins by Michael addition is a common mechanism of action for compounds containing such reactive moieties. This interaction can disrupt cellular redox balance and interfere with various biochemical pathways. researchgate.net While direct evidence for this compound-GSH interaction is pending, this remains a plausible hypothesis for its mode of action.

Biochemical pathways are fundamental to cellular function, involving a series of enzymatic reactions. longdom.orgnih.gov The introduction of a reactive molecule like this compound could potentially disrupt these pathways by inhibiting key enzymes or depleting essential cofactors like GSH.

Research has identified the 5-methylene-1,5-dihydro-2H-pyrrol-2-one nucleus as a key bioactive subunit responsible for the biological activity of this class of compounds. nih.govrsc.org Studies on Phyllostictine A have demonstrated that synthetic analogues containing this heterocyclic subunit exhibit significant herbicidal activity, comparable to the natural product itself. nih.govrsc.org This suggests that the electrophilic nature of the exocyclic methylene group within this core structure is crucial for its biological effects. The 1,5-dihydro-2H-pyrrol-2-one scaffold itself has been explored for various biological activities, including antibacterial properties. nih.govmdpi.com

Table 1: Bioactive Subunits and Their Associated Activities

| Bioactive Subunit | Associated Biological Activity | Reference |

|---|---|---|

| 5-methylene-1,5-dihydro-2H-pyrrol-2-one | Herbicidal | nih.govrsc.org |

The underlying molecular mechanisms of this compound's action are thought to be linked to its ability to act as a Michael acceptor. This reactivity allows it to form covalent adducts with biological macromolecules, such as proteins and nucleic acids, thereby altering their function. mdpi.com This non-specific alkylation of cellular components can lead to a cascade of downstream effects, including enzyme inhibition, disruption of signal transduction pathways, and induction of oxidative stress. nih.gov The phytotoxic effects observed for phyllostictines are likely a manifestation of this general reactivity towards essential cellular components in plant cells. nih.govresearchgate.net Further research is required to identify the specific molecular targets and to fully elucidate the complex mechanisms of toxicity in various biological systems.

Structure Activity Relationship Sar Studies of Phyllostictine B and Its Congeners

Systematic Chemical Modification and Biological Activity Assessment

The biological activity of Phyllostictine B and its congeners is intrinsically linked to their chemical structures. nih.govresearchgate.net Systematic modifications of these molecules have been instrumental in elucidating which parts of the structure are essential for their observed effects.

Initial studies focused on comparing the naturally occurring phyllostictines. When tested for in vitro growth-inhibitory activity against various cancer cell lines, this compound displayed lower activity compared to Phyllostictine A. nih.gov This suggests that the structural differences between Phyllostictine A and B significantly impact their biological potency.

Further investigations involved the synthesis of analogues to probe the importance of different functional groups. For instance, the total synthesis of Phyllostictine A and a simplified analogue containing the 5-methylene-1,5-dihydro-2H-pyrrol-2-one nucleus demonstrated that this heterocyclic core is a key contributor to its herbicidal activity. researchgate.netrsc.orgrsc.orgnih.gov Although this study focused on Phyllostictine A, the structural similarity to this compound allows for inferences about the importance of this core in the broader family of compounds.

Research on phaeosphaerides, which are structurally related to phyllostictines, has also provided valuable SAR insights. Studies on phaeosphaeride A (spectroscopically identical to this compound) and its analogues have shown that modifications to the molecule can significantly alter its biological activity, such as its ability to inhibit STAT3. researchgate.net The synthesis of various phaeosphaeride analogues with modifications to the core ring structure and side chains revealed that even minor changes could lead to a significant loss of bioactivity. mdpi.com For example, while some analogues with specific hydroxy groups and alkyl moieties showed some activity, many others with altered ring systems or different heteroatoms had limited cytotoxic effects. mdpi.com

These systematic studies, involving both natural and synthetic derivatives, underscore the sensitivity of the biological activity of the phyllostictine family to subtle structural changes.

Identification of Pharmacophores and Crucial Structural Features for Biological Potency

The pharmacophore of a molecule represents the key structural features that are recognized at a receptor site and are responsible for its biological activity. For this compound and its relatives, several structural elements have been identified as crucial for their potency.

A pivotal feature for the biological activity of this class of compounds is the exocyclic methylene (B1212753) group on the tetramic acid ring. researchgate.netrsc.orgrsc.orgnih.gov This reactive group is believed to be a key interaction point with biological targets. Studies on Phyllostictine A have shown that the 5-methylene-1,5-dihydro-2H-pyrrol-2-one subunit is fundamental to its herbicidal activity. researchgate.netrsc.orgrsc.orgnih.gov This suggests that the Michael acceptor capability of this moiety is likely a critical component of the pharmacophore.

Comparative SAR Analysis Across the Phyllostictine Series (A, B, C, D)

Comparing the structure-activity relationships across the entire series of naturally occurring phyllostictines (A, B, C, and D) provides valuable insights into the structural requirements for biological activity.

Phyllostictine A is generally the most potent member of the series in terms of both phytotoxicity and in vitro anticancer activity. nih.govrsc.org Its structure features a highly strained and reactive oxazatricycloalkenone system in the originally proposed structure, which was later revised to a bicyclic 3-methylene tetramic acid. nih.govnih.gov

This compound , which is spectroscopically identical to phaeosphaeride A, consistently shows lower biological activity than Phyllostictine A. nih.govresearchgate.net The structural difference lies in the stereochemistry and potentially the substitution pattern of the macrocycle. researchgate.net

Phyllostictine C exhibits growth-inhibitory activity that is nearly equal to that of Phyllostictine A in some cancer cell lines. nih.gov However, it was found to be inactive in phytotoxicity assays where Phyllostictine A was highly active. rsc.org This suggests that the structural modifications in Phyllostictine C, which involve significant changes to the functionalization of the macrocyclic ring, may lead to a more selective biological activity profile. rsc.org

Phyllostictine D demonstrates lower growth-inhibitory activity compared to Phyllostictine A. nih.gov Structurally, it differs from Phyllostictine A in the ring size and conformational freedom of the macrocycle, as well as the presence of a tetrasubstituted δ-lactam ring instead of a β-lactam ring in the originally proposed structure. rsc.org These changes appear to diminish its phytotoxic effects. rsc.org

The following table summarizes the comparative biological activities based on available data:

| Compound | Relative In Vitro Anticancer Activity nih.gov | Relative Phytotoxicity rsc.org |

| Phyllostictine A | High | High |

| This compound | Lower than A | Decreased |

| Phyllostictine C | Nearly equal to A | Inactive |

| Phyllostictine D | Lower than A | Decreased |

This comparative analysis highlights that the potent biological activity of the phyllostictine family is highly dependent on a specific combination of structural features, including the presence of the reactive methylene group, the stereochemistry and size of the macrocycle, and the nature of its functional groups.

Research on Phyllostictine B Derivatives and Analogues

Design and Synthesis of Novel Chemical Analogues

The design of novel analogues of Phyllostictine B has been guided by its core chemical structure, which is shared with Phyllostictine A and the phaeosphaerides. researchgate.netnih.gov A key structural feature recognized for its role in bioactivity is the 5-methylene-1,5-dihydro-2H-pyrrol-2-one nucleus. nih.govrsc.org The total synthesis of related compounds has provided a roadmap for creating new analogues.

One synthetic strategy commences with dimethyl acetylene (B1199291) dicarboxylate, which undergoes a five-step conversion to form the foundational 5-methylene-1,5-dihydro-2H-pyrrol-2-one scaffold. nih.gov This involves a conjugated addition of methanol, saponification, treatment with methoxyamine, and reaction with a Grignard reagent, followed by elimination. nih.gov

Another significant approach involves the synthesis of structurally modified phaeosphaeride analogues, which are direct analogues of this compound. mdpi.com These efforts have produced new compounds featuring tetrahydro- and hexahydro-2H-furo[3,2-b]pyran-2-one and hexahydropyrano[3,2-b]pyrrol-2(1H)-one moieties. mdpi.com The synthesis of these analogues often utilizes a versatile chiral aldehyde intermediate. mdpi.com Key reactions in these synthetic pathways include vinylogous aldol (B89426) reactions and intramolecular oxy-Michael reactions to form the desired bicyclic systems. mdpi.com For instance, the reaction between a specific aldehyde (aldehyde 21) and the lithium derivative of 4-methoxyfuran-2(5H)-one can produce butenolide precursors for further cyclization. mdpi.com Furthermore, ring-closing metathesis (RCM) reactions of α-methylene-β-lactams have been employed to construct simplified Phyllostictine analogues, demonstrating an alternative route to related chemical structures. ugr.esresearchgate.net

Exploration of Semi-Synthetic Derivatives through Chemical Modification

The chemical modification of natural phyllostictines and their analogues serves to create semi-synthetic derivatives, a common strategy in medicinal chemistry to enhance therapeutic efficacy, selectivity, or other physicochemical properties. nih.goviipseries.org While much of the specific semi-synthetic work has been detailed with the closely related Phyllostictine A, the principles are directly applicable to this compound. nih.gov

Researchers have created new hemisynthesized derivatives of Phyllostictine A, indicating that the core structure is amenable to chemical alteration. nih.gov The synthesis of phaeosphaeride analogues, as previously mentioned, also represents a form of semi-synthesis where a known chiral intermediate is chemically modified to generate a library of related compounds. mdpi.com This process allows for systematic changes to the molecule's periphery to probe the structural requirements for biological activity. mdpi.com The goal of such modifications is often to improve upon the characteristics of the parent natural product. iipseries.org

Evaluation of Modified Structures for Enhanced Efficacy or Specificity in Biological Assays

A critical component of developing new derivatives is the evaluation of their biological activity to determine if the modifications have led to improved efficacy or specificity. mdpi.com Both synthetic analogues and semi-synthetic derivatives of the phyllostictine/phaeosphaeride family have been subjected to various biological assays. mdpi.comnih.gov

In comparative studies, natural this compound showed lower in vitro growth-inhibitory activity against cancer cell lines than Phyllostictine A. nih.gov However, two semi-synthetic derivatives of Phyllostictine A demonstrated higher growth-inhibitory activity than the parent compound, highlighting the potential for enhancement through chemical modification. nih.gov

A study on newly synthesized phaeosphaeride analogues evaluated their antiproliferative activity against HeLa and MOLT-4 human cancer cell lines. mdpi.com The results indicated that the majority of the novel analogues exhibited limited bioactivity. mdpi.com Structure-activity relationship (SAR) studies from this work suggested that certain modifications, such as the introduction of double bonds or heteroatoms in the new ring systems, did not significantly improve cytotoxic activity. mdpi.com The research underscored the importance of the α,β-unsaturated carbonyl functionality for the compound's activity. mdpi.com

Conversely, studies on a simplified synthetic analogue containing the 5-methylene-1,5-dihydro-2H-pyrrol-2-one nucleus revealed significant herbicidal activity. Both synthetic Phyllostictine A and this simpler analogue exhibited micromolar inhibitory activity in root growth assays against Arabidopsis thaliana. rsc.orgnih.gov This finding suggests that this specific heterocyclic subunit is a key pharmacophore responsible for the herbicidal properties of the natural product. nih.govnih.gov

Table of Cytotoxicity Data for Selected Phaeosphaeride Analogues mdpi.com

The following table presents the half-maximal effective concentration (EC₅₀) values for selected synthesized phaeosphaeride analogues against two human cancer cell lines.

| Compound | EC₅₀ (μM) on HeLa Cells | EC₅₀ (μM) on MOLT-4 Cells |

|---|---|---|

| 24 | 65.4 ± 4.8 | 50.1 ± 3.5 |

| 25 | > 100 | > 100 |

| syn-27 | > 100 | > 100 |

| syn-28 | > 100 | > 100 |

| syn-29 | > 100 | > 100 |

| 33a | > 100 | > 100 |

Future Research Directions and Potential Applications

Advanced Mechanistic Elucidation of Diverse Biological Activities

While the biological activities of phyllostictines are of considerable interest, the precise molecular mechanisms underlying these effects are not yet fully understood. Future research will likely focus on unraveling the intricate pathways through which Phyllostictine B and its analogs exert their influence. This includes identifying specific cellular targets and understanding the structure-activity relationships that govern their potency. warwick.ac.ukmdpi.comulb.be Computational methods are becoming increasingly important in predicting and confirming the structures and activities of natural products, aiding in the elucidation of their mechanisms. nih.gov

Initial studies have shown that the bioactivity of phyllostictines may be linked to their unique chemical architecture, specifically the bicyclic 3-methylene tetramic acid core. acs.orgnih.gov The total synthesis of phyllostictine A has confirmed its structure and highlighted the importance of the 5-methylene-1,5-dihydro-2H-pyrrol-2-one nucleus for its herbicidal activity. nih.govresearchgate.netrsc.org Further investigation into how this and other structural features of this compound interact with biological systems will be crucial for a comprehensive understanding of its function.

Development of Sustainable Production Methods and Bioprocess Engineering for this compound

The practical application of this compound hinges on the ability to produce it in sufficient quantities through sustainable and economically viable means. Current research efforts are directed towards optimizing fermentation processes and developing robust bioprocess engineering strategies. tuhh.dewur.nl This involves the integration of upstream and downstream processing to improve efficiency and yield. tuhh.deuct.ac.za

Key areas of focus include:

Strain Improvement: Enhancing the productivity of the producing fungal strains, such as Phyllosticta cirsii, through genetic engineering or classical strain selection. acs.orgnih.gov

Fermentation Optimization: Fine-tuning culture conditions, including media composition and physical parameters, to maximize the output of this compound. researchgate.net

Downstream Processing: Developing efficient and scalable methods for the extraction, purification, and recovery of the compound from fermentation broths. uct.ac.za

Sustainable production also encompasses the use of renewable resources and environmentally friendly practices to minimize the ecological footprint of the manufacturing process. mdpi.comroutledge.comdiva-portal.org

Chemoenzymatic Synthesis and Biosynthesis-Inspired Synthetic Routes

In addition to fermentation-based methods, chemical synthesis offers a powerful alternative for producing this compound and its analogs. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, is a particularly promising approach. dntb.gov.uamdpi.combeilstein-journals.orgnih.gov This strategy can facilitate the creation of novel derivatives with potentially enhanced or altered biological activities.

Biosynthesis-inspired synthetic routes, which mimic the natural biosynthetic pathway of the molecule, provide another elegant and efficient strategy. wikipedia.org Understanding the genetic basis of phyllostictine biosynthesis, including the identification of the responsible gene cluster, has laid the groundwork for such approaches. acs.orgnih.govcore.ac.uk These methods not only enable the total synthesis of the natural product but also allow for the generation of structural analogs for structure-activity relationship studies. mdpi.com

Discovery and Development of Novel Agrochemicals and Crop Protection Agents

This compound and its parent compound, phyllostictine A, have demonstrated significant phytotoxic activity, making them promising candidates for the development of new herbicides. warwick.ac.ukmdpi.comresearchgate.net Their novel mechanism of action could be particularly valuable in combating the growing problem of herbicide resistance in weeds. nih.govresearchgate.net

Future research in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogs to identify the key structural features responsible for herbicidal efficacy and to optimize potency and selectivity. mdpi.comnih.gov

Formulation Development: Creating stable and effective formulations for practical application in agricultural settings. bayer.us

Field Trials: Evaluating the performance of this compound-based herbicides under real-world conditions to assess their efficacy against a broad spectrum of weeds and their safety for non-target organisms. basf.us

The development of natural product-based agrochemicals aligns with the increasing demand for more sustainable and environmentally benign crop protection solutions. mdpi.com

Expanding Pharmacological Target Identification for Chemical Probe Development

Beyond its potential in agriculture, the biological activity of this compound suggests it may have applications in pharmacology. A critical step in exploring this potential is the identification of its specific molecular targets within human cells. ulb.be Modern techniques in chemical biology, such as the use of chemical probes, are instrumental in this process. mdpi.comrsc.orgchemrxiv.org

By attaching a reporter tag, such as biotin, to the this compound molecule, researchers can "fish" for its binding partners in a cellular lysate. Identifying these targets is the first step in understanding the compound's mechanism of action and can open up new avenues for drug discovery. mdpi.com This approach, often part of a fragment-based drug design (FBDD) strategy, allows for the development of more potent and selective drug candidates. openaccessjournals.com The ultimate goal is to elucidate the pharmacological profile of this compound and to develop it into a valuable tool for studying biological processes or as a lead compound for new therapeutic agents.

Q & A

Q. What are the established methodologies for isolating and characterizing Phyllostictine B from natural sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like HPLC or TLC for purification. Structural characterization requires NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and UV-Vis spectroscopy to confirm molecular identity and purity . For reproducibility, experimental protocols must detail solvent ratios, column parameters, and spectral acquisition conditions.

Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?

Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).

- Mechanistic studies : Apoptosis detection via flow cytometry (Annexin V/PI staining). Controls (positive/negative) and triplicate replicates are critical to minimize variability. Report IC₅₀ values with 95% confidence intervals .

Q. How can researchers ensure the reproducibility of this compound synthesis in laboratory settings?

Document reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps exhaustively. Use internal standards (e.g., deuterated solvents for NMR) and validate purity via HPLC (>95%). Cross-reference spectral data with published libraries and provide raw datasets in supplementary materials .

Advanced Research Questions

Q. How should contradictory bioactivity data for this compound across studies be resolved?

Contradictions often arise from differences in assay protocols, cell line origins, or compound purity. To address this:

- Perform meta-analysis of existing studies, highlighting methodological disparities (e.g., serum concentration in cell culture).

- Replicate experiments under standardized conditions (e.g., ATCC cell lines, identical solvent controls).

- Apply statistical tools (ANOVA, Tukey’s HSD) to quantify variability .

Q. What strategies optimize the yield of this compound in semi-synthetic pathways?

Key factors include:

- Precursor modification : Introduce protecting groups to reactive sites.

- Catalyst screening : Test organocatalysts or metal complexes (e.g., Pd/C).

- Reaction monitoring : Use LC-MS to identify intermediates and optimize reaction time. Tabulate yield improvements iteratively:

| Iteration | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | None | 25 | 12 |

| 2 | Pd/C | 50 | 34 |

| 3 | Lipase | 37 | 28 |

Reference kinetic models (e.g., Arrhenius plots) to refine conditions .

Q. How can in vivo toxicity studies for this compound be designed to align with ethical and regulatory standards?

- Model selection : Use OECD-compliant rodent models (e.g., Sprague-Dawley rats).

- Dose escalation : Follow OECD 423 guidelines for acute toxicity.

- Endpoint analysis : Include histopathology, serum biochemistry (ALT, creatinine), and behavioral assessments. Obtain IRB approval and justify sample sizes using power analysis (α=0.05, β=0.2) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values. Validate model fit with R² and residual plots. For multi-parametric data (e.g., synergy with other compounds), apply response surface methodology (RSM) or Combenefit software .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s molecular targets?

- Docking validation : Compare AutoDock Vina results with experimental binding assays (SPR, ITC).

- MD simulations : Run >100 ns trajectories to assess stability of ligand-protein complexes.

- False-positive mitigation : Use decoy datasets in virtual screening .

Data Presentation and Reproducibility

- Supplementary Materials : Include raw spectral data, chromatograms, and statistical code (R/Python scripts) .

- Ethical Compliance : Declare conflicts of interest and animal/cell line ethics statements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。